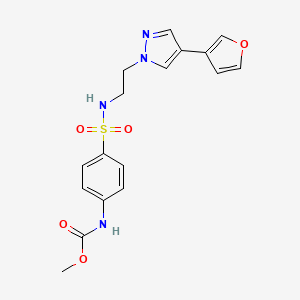
methyl (4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that integrates several functional groups, making it potentially valuable in various research and industrial applications. This compound combines elements such as pyrazole, furan, and sulfonamide, which can confer a variety of biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate involves several steps, starting from readily available precursors. The general synthetic route might include:
Synthesis of the pyrazole ring: : This can be achieved through the cyclization of a suitable dicarbonyl compound with hydrazine.
Introduction of the furan ring: : The furan group can be attached via a coupling reaction, such as Suzuki or Heck coupling.
Attachment of the sulfamoyl group: : This step might involve the reaction of the intermediate with sulfonyl chloride in the presence of a base.
Formation of the carbamate group: : The final step can involve the reaction of the intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods: On an industrial scale, this compound might be synthesized using optimized conditions for each reaction step to maximize yield and purity. The process would likely include continuous flow reactors for better control over reaction parameters and to ensure consistent production quality.
化学反応の分析
Types of Reactions: Methyl (4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: : It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction can occur under catalytic hydrogenation conditions.
Substitution: : Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in an acidic medium.
Reduction: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Sodium hydride (NaH) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or amines.
Substitution: : Varied functionalized derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate has diverse applications in scientific research:
Chemistry: : Used as a building block for complex organic synthesis.
Biology: : Potentially useful in studies related to enzyme inhibition and protein binding due to its structural complexity.
Medicine: : Investigated for its potential as a drug candidate owing to its unique scaffold which might interact with biological targets.
Industry: : Could be utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of methyl (4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate would depend on its interaction with biological molecules.
Molecular Targets: : Enzymes, receptors, or proteins that might interact with the sulfamoyl or carbamate groups.
Pathways Involved: : Could involve inhibition of enzyme activity or modulation of receptor signaling pathways, leading to therapeutic effects or biochemical insights.
類似化合物との比較
To highlight its uniqueness, let's compare it with some similar compounds:
Methyl (4-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate: : Lacks the furan ring, which might affect its biological activity and solubility.
Methyl (4-(N-(2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate: : Replaces the furan with a thiophene ring, which might alter its reactivity and interaction with biological targets.
Methyl (4-(N-(2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate: : Contains a pyridine ring instead of a furan ring, likely influencing its chemical and biological properties.
Methyl (4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate stands out due to its unique combination of functional groups, making it a versatile and valuable compound for various research and industrial applications.
特性
IUPAC Name |
methyl N-[4-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-25-17(22)20-15-2-4-16(5-3-15)27(23,24)19-7-8-21-11-14(10-18-21)13-6-9-26-12-13/h2-6,9-12,19H,7-8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPOTTNKZWXRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-difluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2865842.png)

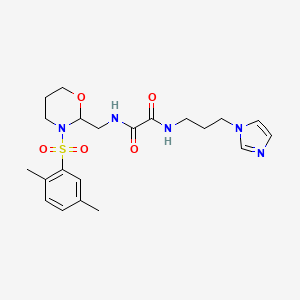
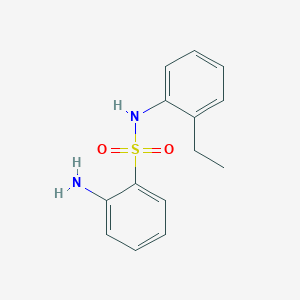
![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2865848.png)
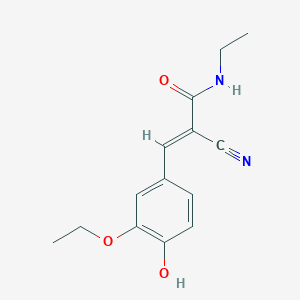
![5-fluoro-4-phenyl-6-[4-(1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2865851.png)
![2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine](/img/structure/B2865853.png)
![Methyl 2-[[1-(methoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2865857.png)
![2-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2865859.png)
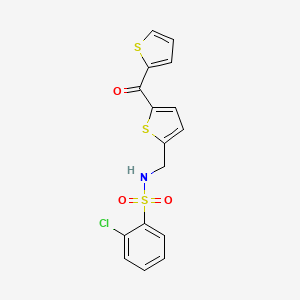
![2-(benzylsulfanyl)-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2865862.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2865864.png)

